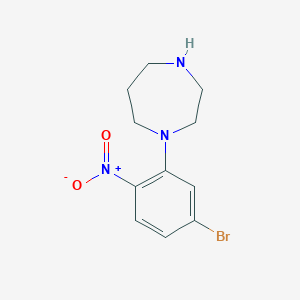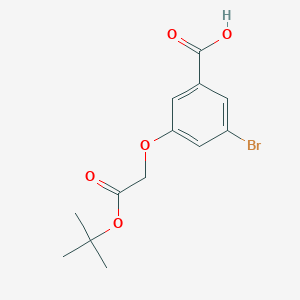
4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole is an organic compound that belongs to the class of trifluoromethylbenzenes. These compounds are characterized by the presence of a trifluoromethyl group attached to a benzene ring, which significantly influences their chemical properties and reactivity. The trifluoromethyl group is known for its electron-withdrawing nature, which can enhance the stability and bioactivity of the compound. This compound has garnered interest in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
The synthesis of 4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable precursor, such as a phenethyl derivative, followed by cyclization to form the pyrazole ring. The reaction conditions typically involve the use of trifluoromethylating agents like trifluoromethyltrimethylsilane (TMSCF3) or sodium trifluoroacetate in the presence of a catalyst . Industrial production methods may involve large-scale reactions using similar reagents and optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include strong acids or bases, solvents like tetrahydrofuran (THF), and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group enhances the compound’s ability to interact with specific enzymes or receptors, leading to its bioactivity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
4-(3-(Trifluoromethyl)phenethyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group attached to a benzene ring but lacks the pyrazole moiety.
3-(Trifluoromethyl)phenol: Similar to 4-(Trifluoromethyl)phenol, but with the trifluoromethyl group in a different position on the benzene ring.
Trifluoromethylated pharmaceuticals: Compounds like fluoxetine and celecoxib contain trifluoromethyl groups and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific structure, which combines the trifluoromethyl group with a pyrazole ring, resulting in distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H11F3N2 |
|---|---|
Molekulargewicht |
240.22 g/mol |
IUPAC-Name |
4-[2-[3-(trifluoromethyl)phenyl]ethyl]-1H-pyrazole |
InChI |
InChI=1S/C12H11F3N2/c13-12(14,15)11-3-1-2-9(6-11)4-5-10-7-16-17-8-10/h1-3,6-8H,4-5H2,(H,16,17) |
InChI-Schlüssel |
WNTSETLBCWDOKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCC2=CNN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-methylaniline](/img/structure/B12079799.png)

![6-(4-Methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12079809.png)
![Boronic acid, B-[4-(1H-imidazol-1-yl)-2-thienyl]-](/img/structure/B12079814.png)



![3-{[(3-Methylphenyl)methyl]sulfanyl}azetidine](/img/structure/B12079848.png)

![1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]-](/img/structure/B12079853.png)
![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)
